9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983545
InChI: InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-17(13)8-9-19-18(20)11-22(12-25-19)10-15-4-6-16(24-3)7-5-15/h4-9H,10-12H2,1-3H3
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC14983545

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name 9-[(4-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-17(13)8-9-19-18(20)11-22(12-25-19)10-15-4-6-16(24-3)7-5-15/h4-9H,10-12H2,1-3H3
Standard InChI Key LGRKROZCEVSJKW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC)C

Introduction

9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound characterized by its unique structural framework. It features a chromene ring fused with an oxazine ring and a substituted benzyl group containing a methoxy group. This compound's molecular formula and weight are not explicitly detailed in reliable sources, but its structural characteristics suggest potential interactions with specific biological targets such as enzymes and receptors, making it a subject of interest in various fields of research.

Synthesis Methods

The synthesis of 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step processes. These methods can be optimized to enhance yield and purity for industrial applications. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit notable biological activities due to its structural characteristics. It may interact with specific enzymes or receptors within cellular pathways, modulating their activity and leading to various biological effects. The compound's potential applications span several fields, including medicinal chemistry and material science.

CompoundStructural CharacteristicsNotable Activities
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-oneFlavonoid structure with hydroxyl groupsAntioxidant
9-(2,3-dimethylphenyl)-4-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-2(8H)-oneSimilar chromene and oxazine frameworkPotential anti-inflammatory
9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e]oxazin-2-oneVariation in substituents on benzyl groupAntimicrobial properties

Comparison with Similar Compounds

The unique combination of functional groups in 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one distinguishes it from similar compounds. For instance, 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one has a different methoxybenzyl substituent position, and 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one includes a chloro group, which affects its chemical properties and biological activities.

Future Research Directions

Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. Interaction studies involving this compound should focus on its binding affinity to various biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming its structure and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator